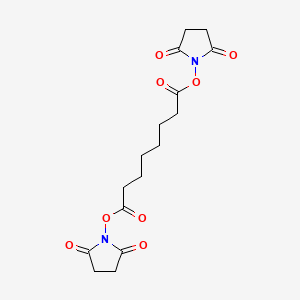


















|
REACTION_CXSMILES
|
[C:1]1(=[O:15])[N:5]([CH:6]([CH2:10]C(O)=O)[C:7](O)=O)C(=O)CC1.C1(=O)[N:20]([CH:21]([CH2:25]C(O)=O)[C:22](O)=O)C(=O)CC1.C(O)CO.S(C(N1C(=O)CCC1=O)(CC(O)=O)C(O)=O)(O)(=O)=O.S(C(N1C(=O)CCC1=O)(CC(O)=O)C(O)=O)(O)(=O)=O.C(O)CO.C(ON1C(=O)CCC1=O)(=O)C(C(C(ON1C(=O)CCC1=O)=O)O)O.C(ON1C(=O)C(S(O)(=O)=O)C(S(O)(=O)=O)C1=O)(=O)C(C(C([O-])=O)O)O.C(ON1C(=O)CCC1=O)(=O)CCCC(ON1C(=O)CCC1=O)=O.C(ON1C(=O)CCC1=O)(=O)CCCCCCC(ON1C(=O)CCC1=O)=O.C(O)(=O)CCC(O)=O>O.CN(C=O)C>[NH2:20][C:1]([NH2:5])=[O:15].[CH:21]([NH:20][C:1]([NH:5][CH:6]([CH3:7])[CH3:10])=[O:15])([CH3:25])[CH3:22] |f:0.1.2,3.4.5|
|


|
Name
|
succinyl di-N-hydroxybenzotriazole
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC(=O)O)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
Formula 1
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
amine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
succinyl di-N-hydroxybenzotriazole
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
ethylene glycol bis-(succinimidyl succinate)
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCC(N1C(C(=O)O)CC(=O)O)=O)=O.C1(CCC(N1C(C(=O)O)CC(=O)O)=O)=O.C(CO)O
|
|
Name
|
ethylene glycol bis-(sulfosuccinimidyl succinate)
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(O)C(C(=O)O)(CC(=O)O)N1C(CCC1=O)=O.S(=O)(=O)(O)C(C(=O)O)(CC(=O)O)N1C(CCC1=O)=O.C(CO)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(O)C(O)C(=O)ON1C(CCC1=O)=O)(=O)ON1C(CCC1=O)=O
|
|
Name
|
disulfosuccinimidyl tartarate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(O)C(O)C(=O)[O-])(=O)ON1C(C(C(C1=O)S(=O)(=O)O)S(=O)(=O)O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCC(=O)ON1C(CCC1=O)=O)(=O)ON1C(CCC1=O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCC(=O)ON1C(CCC1=O)=O)(=O)ON1C(CCC1=O)=O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC(=O)N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)NC(=O)NC(C)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |